

Application Notes and Protocols: 5-Nitrovanillin in the Synthesis of Bioactive Molecules

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Compound of Interest		
Compound Name:	5-Nitrovanillin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin, a versatile building block in organic synthesis.[1] Its array of functional groups—aldehyde, hydroxyl, methoxy, and a nitro group—makes it a valuable precursor for a wide range of bioactive molecules.[2] This compound serves as a critical starting material for the synthesis of pharmaceuticals, including inhibitors of catechol-O-methyltransferase (COMT) used in Parkinson's disease treatment, as well as various compounds with demonstrated antimicrobial, anticancer, and antioxidant properties.[2][3] These application notes provide detailed protocols for the synthesis of **5-nitrovanillin** and its conversion into bioactive Schiff bases and chalcones, along with a summary of their biological activities and insights into their mechanisms of action.

I. Synthesis of 5-Nitrovanillin

5-Nitrovanillin is typically synthesized via the electrophilic nitration of vanillin. Two common methods are presented below.

Protocol 1: Nitration with Nitric Acid

This is a traditional and effective method for the synthesis of **5-Nitrovanillin**.[4]

Materials:



- Vanillin
- Concentrated Nitric Acid (HNO₃)
- Glacial Acetic Acid
- Dichloromethane (DCM)
- Ethanol
- · Ice water

Procedure:

- Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a flask and cool the mixture to 0-5°C in an ice bath.[5]
- Slowly add 12 mL of concentrated nitric acid dropwise to the stirred solution.[5]
- After the addition is complete, continue stirring at room temperature for 20 minutes.[5]
- Add 25 mL of ice water to the reaction mixture and let it stand for 2 hours to allow for precipitation.[5]
- · Collect the precipitate by filtration.
- Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin as a bright yellow powder.[5]

Expected Yield: Approximately 64-75%.[4][5]

Protocol 2: Green Synthesis using Cerium Ammonium Nitrate (CAN)

This method offers a more environmentally friendly alternative to using strong acids.[6]

Materials:



- Vanillin
- Cerium Ammonium Nitrate (CAN)
- Acetic Acid (90%)
- Polyethylene Glycol-400 (PEG-400)
- · Ice water
- Ethyl acetate and petroleum ether (for TLC)

Procedure:

- In a round-bottom flask, dissolve 1 mmol of vanillin and 1.25 mmol of PEG-400 in 2 mL of 90% acetic acid.[6]
- Under stirring, slowly add a solution of 0.58 mmol of CAN in water dropwise.
- Stir the reaction mixture at 20°C for 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[6]
- Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate the product.[6]
- Filter the yellow solid and wash it with distilled water 2-3 times.
- Dry the crude product to obtain 5-nitrovanillin.

Expected Yield: Approximately 71%.[6]

II. Synthesis of Bioactive Molecules from 5-Nitrovanillin

5-Nitrovanillin serves as a versatile starting material for the synthesis of various bioactive compounds, most notably Schiff bases and chalcones.



A. Synthesis of 5-Nitrovanillin Based Schiff Bases

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. **5-Nitrovanillin** derived Schiff bases have shown significant antimicrobial and anticancer activities.

This protocol describes a general method for the synthesis of Schiff bases from **5-Nitrovanillin** and various aromatic amines.[7]

Materials:

- 5-Nitrovanillin
- Substituted Aromatic Amine
- Dichloromethane (DCM)
- Glacial Acetic Acid
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve 5-nitrovanillin (1 equivalent) in dichloromethane (DCM).
- Add the substituted aromatic amine (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Add anhydrous MgSO₄ as a drying agent.
- Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to a day, depending on the reactivity of the amine.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter off the MgSO₄.
- Evaporate the DCM under reduced pressure to obtain the crude Schiff base.



• The crude product can be purified by recrystallization from a suitable solvent like ethanol.



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Caption: General workflow for the synthesis of Schiff bases from 5-Nitrovanillin.



Compound	Target Organism/C ell Line	Activity Type	Measureme nt	Value	Reference
SBP1	P388 leukemia cells	Anticancer	LD50	1000 mg/kg	[8]
SBP2	P388 leukemia cells	Anticancer	LD50	1275 mg/kg	[8]
5-C-2-4- NABA	TSCCF (Tongue Cancer)	Anticancer	IC50	446.68 μg/mL	[9]
5-C-2-4- NABA	NHGF (Normal Fibroblasts)	Cytotoxicity	IC50	977.24 μg/mL	[9]
SB-1	ESBL E. coli	Antimicrobial	Zone of Inhibition	16.0 mm	[10]
SB-2	ESBL E. coli	Antimicrobial	Zone of Inhibition	16.5 mm	[10]
SB-3	ESBL K. pneumoniae	Antimicrobial	Zone of Inhibition	15.0 mm	[10]
SB-4	ESBL E. coli	Antimicrobial	Zone of Inhibition	16.6 mm	[10]

B. Synthesis of 5-Nitrovanillin Based Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Chalcones derived from **5-nitrovanillin** have shown promising antimicrobial and anticancer activities.

This protocol outlines a general procedure for the synthesis of chalcones using **5-nitrovanillin** and a substituted acetophenone.[11]



Materials:

- 5-Nitrovanillin
- Substituted Acetophenone
- Ethanol (95%)
- Sodium Hydroxide (NaOH) solution (e.g., 10%)
- Ice bath
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve **5-nitrovanillin** (1 equivalent) and the substituted acetophenone (1 equivalent) in 95% ethanol in a flask.
- Cool the mixture in an ice bath.
- Slowly add an aqueous solution of NaOH while stirring.
- Continue stirring in the ice bath for a specified time (e.g., 2-4 hours) and then at room temperature overnight. The reaction progress can be monitored by TLC.
- After the reaction is complete, acidify the mixture with dilute HCl until it is neutral or slightly acidic. This will cause the chalcone to precipitate.
- Collect the precipitate by filtration and wash it with cold water.
- The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.





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Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

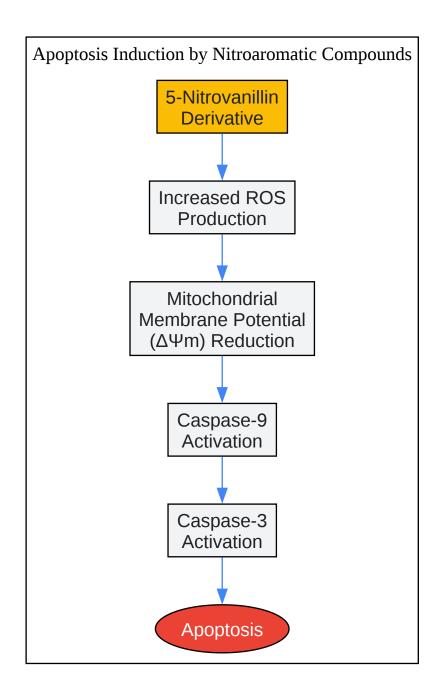
Compound ID	Target Organism/C ell Line	Activity Type	Measureme nt	Value (µM)	Reference
Ch-19	Eca-109 (Esophageal Cancer)	Anticancer	IC50	4.97	[12]
Ch-19	KYSE-450 (Esophageal Cancer)	Anticancer	IC50	9.43	[12]
Compound 25	MCF-7 (Breast Cancer)	Anticancer	IC50	3.44	[13]
Compound 25	HepG2 (Liver Cancer)	Anticancer	IC50	4.64	[13]
Compound 25	HCT116 (Colon Cancer)	Anticancer	IC50	6.31	[13]
Compound 6e	Staphylococc us aureus	Antimicrobial	MIC	0.4-0.6 mg/mL	[14]
Compound 6g	Staphylococc us aureus	Antimicrobial	MIC	0.4-0.6 mg/mL	[14]



III. Signaling Pathways of Bioactive Molecules Derived from 5-Nitrovanillin

A. Anticancer Activity: Induction of Apoptosis

Several nitroaromatic compounds, including derivatives of **5-nitrovanillin**, exert their anticancer effects by inducing apoptosis (programmed cell death). This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway.[15]





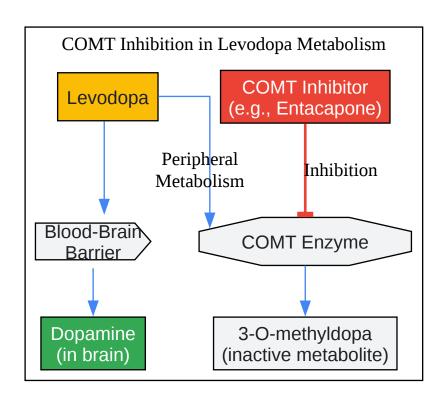
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Caption: Simplified signaling pathway for apoptosis induction by nitroaromatic compounds.

The nitro group can be bioreduced within cancer cells, leading to the formation of reactive oxygen species (ROS).[1] This oxidative stress can damage mitochondria, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors. This, in turn, activates a cascade of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to cancer cell death.[15]

B. COMT Inhibition for Parkinson's Disease

5-Nitrovanillin is a key precursor in the synthesis of COMT inhibitors like Entacapone and Opicapone.[2][16] These drugs are used as adjuncts to Levodopa therapy in Parkinson's disease.



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Caption: Mechanism of COMT inhibitors in enhancing Levodopa therapy for Parkinson's disease.



The enzyme Catechol-O-methyltransferase (COMT) is responsible for the peripheral breakdown of Levodopa into an inactive metabolite, 3-O-methyldopa.[4] This reduces the amount of Levodopa that can cross the blood-brain barrier to be converted into dopamine, the neurotransmitter deficient in Parkinson's disease. COMT inhibitors block the action of the COMT enzyme, thereby increasing the bioavailability of Levodopa and prolonging its therapeutic effect.[4][6]

Conclusion

5-Nitrovanillin is a readily accessible and highly versatile synthetic intermediate with significant applications in the development of bioactive molecules. The straightforward synthesis of Schiff bases and chalcones from this precursor, coupled with their potent and diverse biological activities, makes **5-nitrovanillin** an attractive starting point for drug discovery and development programs. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and related fields to explore the full potential of this valuable compound.

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